molecular formula C23H32N2O3 B2510413 ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE CAS No. 503431-50-3

ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE

Cat. No.: B2510413
CAS No.: 503431-50-3
M. Wt: 384.52
InChI Key: IMVSRABGNPTTCZ-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 3,5,7-trimethyladamantane with an appropriate carbamoyl chloride to form the carbamoyl derivative. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[(3,5,7-TRIMETHYLADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.

    This compound: is also comparable to other carbamoyl benzoate derivatives used in medicinal chemistry.

Uniqueness

What sets this compound apart is its specific combination of the adamantane core with the carbamoyl benzoate structure. This unique combination imparts distinct physicochemical properties, such as enhanced stability and rigidity, making it particularly valuable in applications requiring robust and durable compounds.

Properties

IUPAC Name

ethyl 4-[(3,5,7-trimethyl-1-adamantyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-5-28-18(26)16-6-8-17(9-7-16)24-19(27)25-23-13-20(2)10-21(3,14-23)12-22(4,11-20)15-23/h6-9H,5,10-15H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVSRABGNPTTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC23CC4(CC(C2)(CC(C4)(C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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